molecular formula C8H10N2O2 B2948213 MEthyl (2-methyl-2H-pyrazol-3-yl)acrylate CAS No. 1563651-10-4

MEthyl (2-methyl-2H-pyrazol-3-yl)acrylate

Cat. No. B2948213
CAS RN: 1563651-10-4
M. Wt: 166.18
InChI Key: AIPAJXJAHUANQO-ONEGZZNKSA-N
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Description

Methyl (2-methyl-2H-pyrazol-3-yl)acrylate is a chemical compound with the CAS Number: 1563651-10-4 . Its molecular weight is 166.18 and its IUPAC name is methyl (E)-3- (1-methyl-1H-pyrazol-5-yl)acrylate . It is typically stored in a refrigerated environment .


Molecular Structure Analysis

The molecular structure of Methyl (2-methyl-2H-pyrazol-3-yl)acrylate is represented by the linear formula C8H10N2O2 . The InChI code for this compound is 1S/C8H10N2O2/c1-10-7(5-6-9-10)3-4-8(11)12-2/h3-6H,1-2H3/b4-3+ .


Physical And Chemical Properties Analysis

Methyl (2-methyl-2H-pyrazol-3-yl)acrylate has a molecular weight of 166.18 . It is typically stored in a refrigerated environment .

Scientific Research Applications

Medicinal Chemistry

Pyrazole derivatives, including methyl (2-methyl-2H-pyrazol-3-yl)acrylate, are prominent in medicinal chemistry due to their pharmacological properties. They are often used as scaffolds in the synthesis of bioactive chemicals, contributing to the development of new therapeutic agents. The pyrazole moiety is associated with anti-inflammatory, analgesic, and antipyretic activities, making it valuable in drug discovery .

Drug Discovery

In drug discovery, the pyrazole ring is frequently employed to create compounds with potential as drug candidates. Its presence in a compound can enhance binding affinity to various biological targets, such as enzymes and receptors, which is crucial for the efficacy of drugs. Researchers utilize this scaffold to synthesize novel compounds that may lead to breakthrough treatments for various diseases .

Agrochemistry

The pyrazole core is also significant in agrochemistry. It is used in the design of agrochemicals like pesticides and herbicides. The structural versatility of pyrazole allows for the creation of compounds that can interact with specific biological pathways in pests and weeds, providing effective control over agricultural infestations .

Coordination Chemistry

In coordination chemistry, methyl (2-methyl-2H-pyrazol-3-yl)acrylate can act as a ligand, forming complexes with various metals. These complexes have diverse applications, including catalysis, where they can influence reaction rates and selectivity. They are also studied for their potential use in materials science and as sensors .

Organometallic Chemistry

This compound finds applications in organometallic chemistry, where it can be used to synthesize organometallic complexes. These complexes are pivotal in catalytic processes, including those used in industrial chemical production. They play a role in polymerization reactions and are explored for their electronic and optical properties .

Green Synthesis

The pyrazole scaffold is conducive to green chemistry approaches. Researchers are exploring methods to synthesize pyrazole derivatives, including methyl (2-methyl-2H-pyrazol-3-yl)acrylate, using environmentally friendly conditions. This includes using less toxic solvents, reducing waste, and improving energy efficiency in synthesis processes .

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a modern technique that can be applied to the synthesis of pyrazole derivatives. It offers advantages such as reduced reaction times and higher yields. Methyl (2-methyl-2H-pyrazol-3-yl)acrylate can be synthesized using this method, which aligns with the principles of green chemistry .

Biological Activity Studies

The biological activity of pyrazole derivatives is a field of intense study. Methyl (2-methyl-2H-pyrazol-3-yl)acrylate, due to its structural features, is a candidate for investigating interactions with biological molecules. Studies focus on understanding its binding mechanisms, which can inform the design of more effective drugs and agrochemicals .

Safety and Hazards

The safety information for Methyl (2-methyl-2H-pyrazol-3-yl)acrylate indicates that it should be kept away from heat, sparks, open flames, and hot surfaces . It should not be sprayed on an open flame or other ignition source . It should be kept/stored away from clothing/combustible materials . It should not be allowed to contact with air . It should be kept away from any possible contact with water, because of violent reaction and possible flash fire . It should be handled under inert gas and protected from moisture . The container should be kept tightly closed . It should be kept only in the original container . It should be kept cool .

properties

IUPAC Name

methyl (E)-3-(2-methylpyrazol-3-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10-7(5-6-9-10)3-4-8(11)12-2/h3-6H,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPAJXJAHUANQO-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C=CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)/C=C/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MEthyl (2-methyl-2H-pyrazol-3-yl)acrylate

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